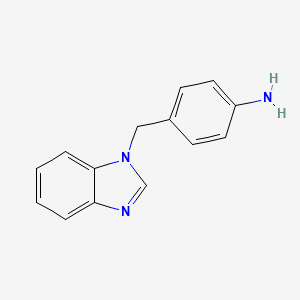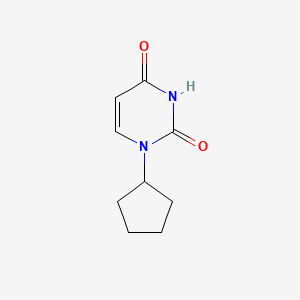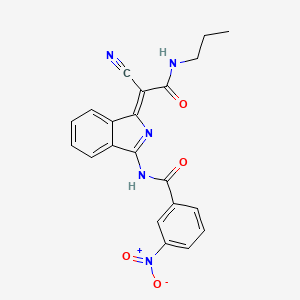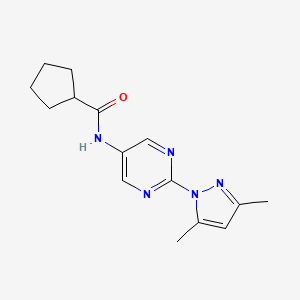
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C14H13N3 . It has a molecular weight of 223.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline can be represented by the SMILES stringN#CC (C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . The InChI code for this compound is 1S/C14H13N3/c15-12-7-5-11 (6-8-12)9-17-10-16-13-3-1-2-4-14 (13)17/h1-8,10H,9,15H2 . Physical And Chemical Properties Analysis
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is a solid at room temperature . It has a melting point of 179-183 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, due to its structural characteristics, plays a significant role in the synthesis of various chemical compounds. Research highlights its involvement in the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are produced through the reaction with chloral and thioglycolic acid. This process is notable for its potential to generate a range of intermediates, indicative of the compound's versatility in synthetic chemistry (Issac & Tierney, 1996).
Carbon Dioxide Fixation
The compound has been explored for its utility in carbon dioxide fixation, offering a pathway to synthesize functionalized azole compounds. This approach is seen as an environmentally friendly method to produce value-added chemicals from CO2, utilizing aniline derivatives in the cyclization processes to form benzimidazoles, benzothiazoles, and benzimidazolones. Such processes underscore the importance of 4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline derivatives in creating sustainable synthetic routes (Vessally et al., 2017).
Development of Heterocyclic Compounds
This chemical is central to the development of heterocyclic compounds with potential biological activities. Its application in the synthesis of guanidinobenzazoles, compounds with varied therapeutic potentials, exemplifies its role in medicinal chemistry. These efforts contribute to the discovery of new pharmacophores and therapeutic agents, emphasizing the compound's value in drug development (Rosales-Hernández et al., 2022).
Optoelectronic Materials
The involvement of 4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline derivatives in the synthesis of quinazolines and pyrimidines for optoelectronic materials highlights its significance in material science. These derivatives are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the compound's contribution to the advancement of technology (Lipunova et al., 2018).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUWTMEUPNZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2478618.png)
![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)

![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)


![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)
![1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2478631.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)



![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)